molecular formula C17H19ClN4O2 B2889388 N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034499-43-7

N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2889388
CAS No.: 2034499-43-7
M. Wt: 346.82
InChI Key: OZKORBWFGYPITA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2-chlorophenyl group and a 4,6-dimethylpyrimidin-2-yl ether substituent.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-11-9-12(2)20-16(19-11)24-13-7-8-22(10-13)17(23)21-15-6-4-3-5-14(15)18/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKORBWFGYPITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Common Name : this compound
  • CAS Number : 2034499-43-7
  • Molecular Formula : C17_{17}H19_{19}ClN4_{4}O2_{2}
  • Molecular Weight : 346.8 g/mol

Synthesis

The synthesis of this compound typically involves the coupling of 2-chlorophenyl derivatives with pyrrolidine and pyrimidine moieties. The synthesis process often utilizes various coupling agents and conditions to achieve high yields and purity .

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, a related compound was shown to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 cells, demonstrating a reduction in inflammation markers . The mechanism involves the modulation of inflammatory pathways, which could be attributed to the specific substitutions on the pyrimidine and pyrrolidine rings.

Antiviral Activity

N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine derivatives have been evaluated for their antiviral potential. In particular, structural analogs have shown activity against HIV by inhibiting reverse transcriptase (RT), with some compounds exhibiting significant EC50_{50} values . This suggests that the compound could be further explored as a lead for developing antiviral agents.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines to determine the safety profile of N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine derivatives. In one study, compounds were screened at concentrations ranging from 0 to 20 µg/mL, revealing acceptable cell viability at lower concentrations while demonstrating cytotoxic effects at higher doses . This highlights the importance of optimizing dosage for therapeutic applications.

Structure-Activity Relationships (SAR)

The biological activity of N-(2-chlorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine is heavily influenced by its structural components:

Structural Feature Biological Effect
2-Chlorophenyl GroupEnhances anti-inflammatory activity
4,6-DimethylpyrimidineContributes to antiviral efficacy
Pyrrolidine RingModulates cytotoxicity

These findings suggest that modifications to these structural features could lead to improved pharmacological profiles.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that modifications at the N(1) position significantly affected cell survival and NO production in inflammatory models .
  • Antiviral Potential : Research indicated that certain derivatives showed promising activity against HIV with an EC50_{50} value of 1.7 μM for one compound, emphasizing the need for further exploration of this class .
  • Cytotoxicity Profile : Compounds were evaluated in vitro using MTT assays which indicated varying levels of cytotoxicity depending on the molecular structure and concentration used .

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The compound’s key structural differentiators include:

  • Pyrimidine ring substitution : The 4,6-dimethylpyrimidin-2-yl group distinguishes it from analogs like 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide (CAS: 2034394-76-6), which bears a single chlorine atom at the pyrimidine 5-position .
  • Aromatic group variation: The 2-chlorophenyl group contrasts with the 2-methoxyphenyl moiety in the analog from .

Table 1: Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₇H₁₈ClN₃O₂ 343.80 4,6-dimethylpyrimidin-2-yl; 2-chlorophenyl
3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide C₁₆H₁₇ClN₄O₃ 348.78 5-chloropyrimidin-2-yl; 2-methoxyphenyl

Crystallographic and Structural Insights

Crystallographic software such as SHELX and WinGX () are widely used for small-molecule structure determination. For example, the patent in highlights solid-state forms of a related pyrrolidine carboxamide, emphasizing the role of crystallography in optimizing drug stability and bioavailability .

Pharmacological Implications

The 2-chlorophenyl group in the target compound may enhance hydrophobic interactions in biological targets compared to the 2-methoxyphenyl group in the analog from . However, without direct bioactivity data, these comparisons remain speculative.

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